Cas no 158213-81-1 (3-(methoxycarbonyl)aminopropanoic acid)

3-(methoxycarbonyl)aminopropanoic acid 化学的及び物理的性質
名前と識別子
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- 3-[(methoxycarbonyl)amino]propanoic acid
- β-Alanine, N-(methoxycarbonyl)-
- 3-(methoxycarbonyl)aminopropanoic acid
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- インチ: 1S/C5H9NO4/c1-10-5(9)6-3-2-4(7)8/h2-3H2,1H3,(H,6,9)(H,7,8)
- InChIKey: IMMVCLVAEGHEIC-UHFFFAOYSA-N
- ほほえんだ: C(=O)(OC)NCCC(=O)O
3-(methoxycarbonyl)aminopropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-71558-0.25g |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 0.25g |
$116.0 | 2023-05-03 | |
TRC | B413475-50mg |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 50mg |
$ 70.00 | 2022-06-07 | ||
TRC | B413475-25mg |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
Enamine | EN300-71558-5.0g |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 5g |
$908.0 | 2023-05-03 | |
TRC | B413475-250mg |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
Enamine | EN300-71558-0.5g |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 0.5g |
$218.0 | 2023-05-03 | |
Aaron | AR01AC5H-1g |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 1g |
$457.00 | 2025-02-09 | |
1PlusChem | 1P01ABX5-50mg |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 50mg |
$94.00 | 2025-03-19 | |
A2B Chem LLC | AV60825-2.5g |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 2.5g |
$682.00 | 2024-04-20 | |
A2B Chem LLC | AV60825-100mg |
3-[(methoxycarbonyl)amino]propanoic acid |
158213-81-1 | 95% | 100mg |
$123.00 | 2024-04-20 |
3-(methoxycarbonyl)aminopropanoic acid 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
3-(methoxycarbonyl)aminopropanoic acidに関する追加情報
Professional Introduction to 3-(Methoxycarbonyl)aminopropanoic Acid (CAS No. 158213-81-1)
3-(Methoxycarbonyl)aminopropanoic acid, with the chemical formula C₅H₉NO₅, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 158213-81-1, has garnered attention due to its versatile applications in drug synthesis and biochemical research. The structure of this molecule, featuring a methoxycarbonyl group and an amino-propanoic acid backbone, makes it a valuable intermediate in the development of various therapeutic agents.
The methoxycarbonyl group (-COOCH₃) attached to the propanoic acid moiety enhances the reactivity of the molecule, making it a crucial building block in organic synthesis. This reactivity is particularly useful in the formation of amides, esters, and other functional derivatives that are essential in medicinal chemistry. The presence of both polar functional groups—the hydroxyl group in the propanoic acid part and the methoxycarbonyl group—imparts solubility properties that are advantageous for formulation purposes.
In recent years, 3-(Methoxycarbonyl)aminopropanoic acid has been extensively studied for its potential role in the synthesis of novel pharmaceuticals. One of the most promising areas of research involves its use as a precursor in the development of protease inhibitors. Proteases are enzymes that play a critical role in various biological processes, including inflammation and viral replication. Inhibiting these enzymes has been a key strategy in treating conditions such as HIV/AIDS and cancer. The unique structural features of 3-(Methoxycarbonyl)aminopropanoic acid allow it to serve as a scaffold for designing molecules that can selectively target and inhibit specific proteases.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies have demonstrated that modifications to the methoxycarbonyl group can fine-tune the binding affinity of potential drug candidates to their target enzymes. This has led to the identification of several novel compounds with enhanced pharmacological properties. For instance, derivatives of 3-(Methoxycarbonyl)aminopropanoic acid have shown promise in preclinical trials as inhibitors of matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as osteoporosis and cancer metastasis.
The versatility of 3-(Methoxycarbonyl)aminopropanoic acid extends beyond protease inhibition. It has also been explored as a component in peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. These peptidomimetics are particularly valuable in drug development because they can bypass some of the limitations associated with traditional peptide-based therapeutics, such as rapid degradation and poor cell penetration.
In addition to its pharmaceutical applications, 3-(Methoxycarbonyl)aminopropanoic acid has found utility in biochemical research. Its role as an intermediate in synthesizing complex molecules has enabled researchers to explore new pathways for drug discovery. The compound’s ability to undergo various chemical transformations makes it a preferred choice for constructing libraries of diverse compounds for high-throughput screening.
The growing interest in green chemistry has also influenced the use of 3-(Methoxycarbonyl)aminopropanoic acid. Researchers are increasingly focusing on developing synthetic routes that minimize waste and reduce environmental impact. One such approach involves using renewable feedstocks and catalytic methods to produce this compound efficiently. These sustainable practices align with broader efforts to make pharmaceutical manufacturing more environmentally friendly while maintaining high standards of quality and efficacy.
Future directions in the study of 3-(Methoxycarbonyl)aminopropanoic acid include exploring its potential in other therapeutic areas, such as antiviral and anti-inflammatory treatments. The compound’s unique structural features provide a foundation for designing molecules with targeted biological activities. As research continues to uncover new applications, it is expected that this compound will remain a cornerstone in medicinal chemistry and drug development.
In conclusion, 3-(Methoxycarbonyl)aminopropanoic acid (CAS No. 158213-81-1) is a multifaceted compound with significant implications for pharmaceutical science. Its role as an intermediate in synthesizing active pharmaceutical ingredients (APIs), its utility in peptidomimetic design, and its potential applications in green chemistry underscore its importance. As advancements continue to be made in synthetic methodologies and computational biology, the applications of this compound are likely to expand further, contributing to innovative solutions in healthcare.
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